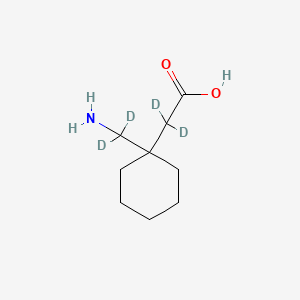

Gabapentina-d4

Descripción general

Descripción

La Gabapentina-d4 es una forma deuterada de Gabapentina, un agente antiepiléptico. Los átomos de deuterio reemplazan los átomos de hidrógeno en la molécula, lo que puede ser útil en varios estudios científicos, particularmente en farmacocinética e investigación metabólica. La Gabapentina en sí misma es conocida por su papel en la disminución de la actividad eléctrica desorganizada del sistema nervioso central .

Aplicaciones Científicas De Investigación

La Gabapentina-d4 tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como trazador en estudios que involucran mecanismos de reacción y vías metabólicas.

Biología: Ayuda a comprender el destino metabólico de la Gabapentina en los sistemas biológicos.

Medicina: Se utiliza en estudios farmacocinéticos para rastrear la absorción, distribución, metabolismo y excreción de la Gabapentina.

Industria: Se emplea en el desarrollo de nuevos productos farmacéuticos y en procesos de control de calidad

Mecanismo De Acción

La Gabapentina-d4, al igual que la Gabapentina, ejerce sus efectos al unirse a la subunidad alfa-2-delta de los canales de calcio dependientes de voltaje en el sistema nervioso central. Esta unión inhibe la entrada excitatoria de iones de calcio, lo que reduce la excitabilidad neuronal y la liberación de neurotransmisores. El compuesto también modula la actividad de varios sistemas de neurotransmisores, incluidos el ácido gamma-aminobutírico y el glutamato .

Compuestos Similares:

Pregabalina: Otro gabapentinóide con mecanismos de acción similares pero diferentes propiedades farmacocinéticas.

Gabapentina: La forma no deuterada de la this compound, ampliamente utilizada en entornos clínicos.

Comparación: La this compound es única debido a la presencia de átomos de deuterio, que pueden proporcionar información sobre las propiedades metabólicas y farmacocinéticas de la Gabapentina. Esto la hace particularmente valiosa en entornos de investigación donde es crucial comprender el comportamiento detallado del fármaco .

Safety and Hazards

Gabapentin-d4 should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Future clinical trials should include better phenotypic patient profiling and long-term evaluations of the risks/benefits of gabapentinoids and related drugs . Additionally, genome-wide association studies could be helpful to identify appropriate therapeutic targets and biomarkers for responses to gabapentinoids, reduce adverse drug .

Análisis Bioquímico

Biochemical Properties

Gabapentin-d4 plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is known to physically interact with the Cavα2δ-1 and Cavα2δ-2 subunit isoforms of voltage-gated calcium channels .

Cellular Effects

Gabapentin-d4 has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Gabapentin-d4 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, Gabapentin-d4 binds to its interaction site on the calcium channel α2δ subunit .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La Gabapentina-d4 se puede sintetizar incorporando deuterio en la molécula de Gabapentina. Un método común implica el uso de reactivos deuterados en el proceso de síntesis. Por ejemplo, comenzando con ciclohexanona deuterada, la síntesis procede a través de una serie de reacciones que incluyen aminación y carboxilación para producir this compound .

Métodos de Producción Industrial: La producción industrial de this compound implica síntesis a gran escala utilizando materiales de partida deuterados y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso generalmente incluye pasos como reacciones de intercambio de deuterio y purificación mediante cristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Gabapentina-d4 sufre diversas reacciones químicas similares a su contraparte no deuterada. Estas incluyen:

Oxidación: La this compound se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir la this compound en sus derivados alcohólicos.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Se emplean reactivos como halógenos o cloruros de sulfonilo en condiciones apropiadas.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Comparación Con Compuestos Similares

Pregabalin: Another gabapentinoid with similar mechanisms of action but different pharmacokinetic properties.

Gabapentin: The non-deuterated form of Gabapentin-d4, widely used in clinical settings.

Comparison: Gabapentin-d4 is unique due to the presence of deuterium atoms, which can provide insights into the metabolic and pharmacokinetic properties of Gabapentin. This makes it particularly valuable in research settings where understanding the detailed behavior of the drug is crucial .

Propiedades

IUPAC Name |

2-[1-[amino(dideuterio)methyl]cyclohexyl]-2,2-dideuterioacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJMXCAKCUNAIE-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C1(CCCCC1)C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661990 | |

| Record name | 2-[1-(Amino-dideuteriomethyl)cyclohexyl]-2,2-dideuterioacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185039-20-6 | |

| Record name | 2-[1-(Amino-dideuteriomethyl)cyclohexyl]-2,2-dideuterioacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

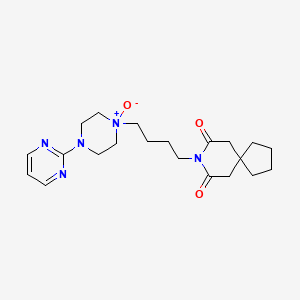

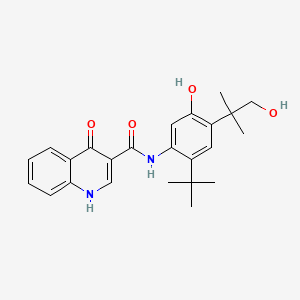

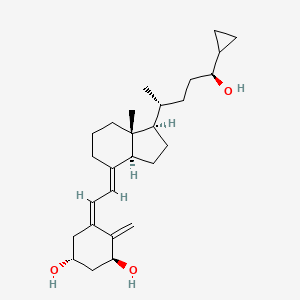

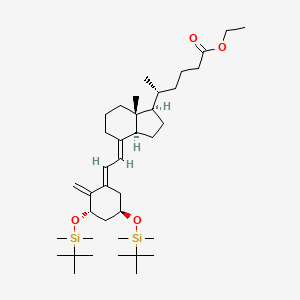

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

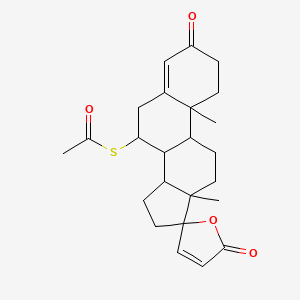

![8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B602398.png)

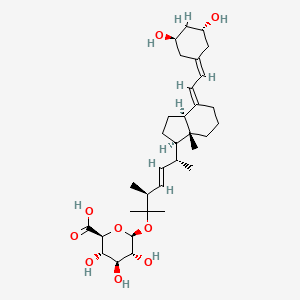

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)